- Total synthesis, elucidation of absolute stereochemistry, and adjuvant activity of trihydroxy fatty acidsTetrahedron, 2006, 62(40), 9483-9496,
Cas no 97134-11-7 (Pinellic Acid)

Pinellic Acid structure
Produktname:Pinellic Acid
Pinellic Acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 10-Octadecenoic acid, 9,12,13-trihydroxy-, (9S,10E,12S,13S)-
- Pinellic acid
- (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid (ACI)
- 10-Octadecenoic acid, 9,12,13-trihydroxy-, [9S-(9R*,10E,12R*,13R*)]- (ZCI)
- (-)-Pinellic acid
- (9S,10E,12S,13S)-(-)-9,12,13-trihydroxy-10-Octadecenoic acid
- (9S,12S,13S)-Pinellic acid
- ZINC 12496469
- 9(S),12(S),13(S)-TriHOME
- 9S,12S,13S-trihydroxy-10E-octadecenoate
- (E,9S,12S,13S)-9,12,13-trihydroxyoctadec-10-enoic acid
- 9S,12S,13S-trihydroxy-10E-octadecenoic acid
- CHEBI:34506
- DTXSID001317644
- (10E)-(9S,12S,13S)-9,12,13-Trihydroxyoctadec-10-enoic acid
- AKOS040755725
- (9S,10E,12S,13S)-9,12,13-trihydroxyoctadec-10-enoic acid
- SCHEMBL3989371
- Q27116118
- 9,12,13-TriHOME
- 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid
- Dihydrofulgidic acid
- (9s,12s,13s)-e-9,12,13-trihydroxy-10-octadecaenoic acid
- 97134-11-7
- MDIUMSLCYIJBQC-MVFSOIOZSA-N
- 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoate
- PD131487
- CHEMBL4436085
- 9,12,13-Trihydroxyoctadec-10-enoic acid
- (10E)-(9S,12S,13S)-9,12,13-Trihydroxyoctadec-10-enoate
- LMFA02000014
- DA-60617
- Pinellic Acid
-
- Inchi: 1S/C18H34O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+/t15-,16-,17-/m0/s1
- InChI-Schlüssel: MDIUMSLCYIJBQC-MVFSOIOZSA-N
- Lächelt: C(=C/[C@@H](O)CCCCCCCC(=O)O)\[C@H](O)[C@@H](O)CCCCC
Berechnete Eigenschaften
- Genaue Masse: 330.24062418g/mol
- Monoisotopenmasse: 330.24062418g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 15
- Komplexität: 317
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topologische Polaroberfläche: 98Ų
Pinellic Acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Larodan | 14-1872-39-100g |
9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid |
97134-11-7 | >98% | 100g |
€299.00 | 2025-03-07 | |
TRC | P003630-1mg |
Pinellic Acid |
97134-11-7 | 1mg |
$ 300.00 | 2023-02-02 | ||
TRC | P003630-5mg |
Pinellic Acid |
97134-11-7 | 5mg |
$ 1410.00 | 2023-02-02 | ||
TRC | P003630-10mg |
Pinellic Acid |
97134-11-7 | 10mg |
$ 2600.00 | 2023-02-02 | ||
Larodan | 14-1872-39-100ug |
9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid |
97134-11-7 | >98% | 100ug |
€299.00 | 2023-09-19 |
Pinellic Acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 46 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 18 h, 25 °C
Referenz
- A chemoenzymatic asymmetric synthesis of (9S,12S,13S)- and (9S,12RS,13S)-pinellic acidsTetrahedron Letters, 2009, 50(35), 4986-4988,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 5 h, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referenz
- A concise synthesis of pinellic acid using a cross-metathesis approachTetrahedron, 2009, 65(17), 3364-3368,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: Hydrochloric acid , Water Solvents: Methanol ; 10 h, rt
Referenz
- Synthesis of (-)-Pinellic Acid and Its (9R,12S,13S)-DiastereoisomerHelvetica Chimica Acta, 2009, 92(10), 2052-2057,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
Referenz
- Total synthesis of pinellic acid, a potent oral adjuvant for nasal influenza vaccine. Determination of the relative and absolute configurationTetrahedron Letters, 2002, 43(7), 1265-1268,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Vaccine preparation containing unsaturated hydroxy fatty acid derivatives as immuno adjuvants, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Hydrochloric acid Solvents: Methanol ; overnight, rt
Referenz
- Enantioselective syntheses of (-)-pinellic acid, α- and β-dimorphecolic acidTetrahedron, 2007, 63(32), 7624-7633,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; -78 °C → -60 °C
1.2 Reagents: Dimethyl sulfoxide , Monosodium phosphate , Sodium chlorite ; overnight, rt
1.3 Catalysts: Hydrochloric acid Solvents: Methanol ; overnight, rt
1.2 Reagents: Dimethyl sulfoxide , Monosodium phosphate , Sodium chlorite ; overnight, rt
1.3 Catalysts: Hydrochloric acid Solvents: Methanol ; overnight, rt
Referenz
- Enantioselective synthesis of (-)-pinellic acidTetrahedron Letters, 2007, 48(13), 2279-2282,
Pinellic Acid Raw materials
- (3S)-11-[(4-Methoxyphenyl)methoxy]-1-undecen-3-ol
- 10-Octadecenoic acid, 9,12,13-trihydroxy-, 1,1-dimethylethyl ester, (9S,10E,12S,13S)-
- (9S,10E)-9-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-11-[(4S,5S)-2,2-dimethyl-5-pentyl-1,3-dioxolan-4-yl]-10-undecenoic acid
- (9S,10E)-11-[(4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolan-4-yl]-9-(methoxymethoxy)-10-undecenoic acid
- 15,16-Dihydro,Me ester-(9S,10E,12S,13S,15Z)-9,12,13-Trihydroxy-10,15-octadecadienoic acid
- (9S,10E)-9-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-11-[(4S,5S)-2,2-dimethyl-5-pentyl-1,3-dioxolan-4-yl]-10-undecen-1-ol
- (3S,4S)-4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-nonen-3-ol
Pinellic Acid Preparation Products
Pinellic Acid Verwandte Literatur
-
Ksenija S. Mileski,Ana D. ?iri?,Sne?ana S. Trifunovi?,Mihailo S. Risti?,Marina D. Sokovi?,Vlado S. Matevski,Vele V. Te?evi?,Milka B. Jadranin,Petar D. Marin,Ana M. D?ami? Food Funct. 2016 7 4061
-
Eman Yasser Abbas,Marwa I. Ezzat,Nehal M. Ramadan,Amira Eladl,Walaa H. E. Hamed,Marwa M. Abdel-Aziz,Mahmoud Teaima,Hala Mohamed El Hefnawy,Essam Abdel-Sattar Food Funct. 2023 14 3107
-
Uma Maheshwar Gonela,Jhillu S. Yadav New J. Chem. 2020 44 4972
-
Yan Zhang,Shufei Chen,Junwei Huo,Dejian Huang RSC Adv. 2019 9 38065
-
Parth Thakor,Japan B. Mehta,Ravi R. Patel,Disha D. Patel,Ramalingam B. Subramanian,Vasudev R. Thakkar RSC Adv. 2016 6 48336
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